3-Bromo-2-propoxyphenylboronic acid

Description

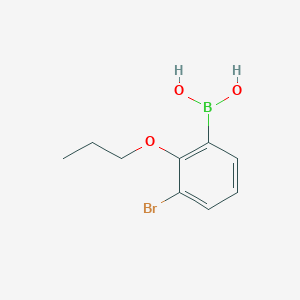

3-Bromo-2-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H12BBrO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a propoxy group at the second position

Properties

IUPAC Name |

(3-bromo-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILIDAIRUWTFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399030 | |

| Record name | 3-Bromo-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848779-86-2 | |

| Record name | 3-Bromo-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-propoxyphenylboronic acid typically involves the following steps:

Bromination: The starting material, 2-propoxyphenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position of the phenyl ring.

Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: 3-Bromo-2-propoxyphenylboronic acid can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4) for coupling reactions.

Bases: such as potassium carbonate or sodium hydroxide.

Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenols: from oxidation of the boronic acid group.

Substituted phenyl derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Synthesis of Complex Molecules: Serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: Potential use in the synthesis of biologically active molecules and drug candidates due to its ability to form stable carbon-carbon bonds.

Industry:

Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxyphenylboronic acid in chemical reactions primarily involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The propoxy group and bromine atom can also participate in various substitution and oxidation reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Phenylboronic acid: Lacks the bromine and propoxy substituents, making it less versatile in certain reactions.

3-Bromophenylboronic acid: Similar but lacks the propoxy group, which can affect its reactivity and applications.

2-Propoxyphenylboronic acid: Lacks the bromine atom, which can limit its use in certain substitution reactions.

Uniqueness: 3-Bromo-2-propoxyphenylboronic acid is unique due to the presence of both the bromine atom and the propoxy group, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its simpler analogs.

Biological Activity

3-Bromo-2-propoxyphenylboronic acid is an organoboron compound with the molecular formula CHBBrO. This compound is notable for its diverse applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, and its potential biological activities. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

Molecular Structure:

- Molecular Formula: CHBBrO

- Molecular Weight: 233.01 g/mol

- Functional Groups: Boronic acid, bromine atom, propoxy group.

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This property allows it to interact with various biological molecules, influencing cellular processes such as signaling pathways and gene expression.

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

-

Enzyme Inhibition:

- The compound can inhibit certain enzymes by binding to their active sites. This mechanism is critical in understanding its potential as a therapeutic agent.

- Cellular Effects:

-

Pharmacokinetics:

- The pharmacokinetic profile of this compound indicates that its action is influenced by environmental factors such as pH. At physiological pH levels, the hydrolysis rate of boronic esters increases, enhancing its reactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Cellular Proliferation:

A study investigated the effects of various boronic acids on T-cell and B-cell proliferation. It was found that this compound had a modest effect on B-cell proliferation induced by LPS (lipopolysaccharide), suggesting potential immunomodulatory properties . -

Enzyme Interaction Studies:

Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways. For example, it was shown to affect the activity of g-secretase, a key enzyme in Alzheimer's disease pathology, highlighting its potential role in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks bromine and propoxy groups | Limited reactivity |

| 3-Bromophenylboronic Acid | Contains bromine but not propoxy | Similar enzyme inhibition |

| 2-Propoxyphenylboronic Acid | Contains propoxy but not bromine | Less versatile in reactions |

| This compound | Contains both bromine and propoxy groups | Enhanced reactivity and biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.